molecular formula C10H16O2 B15205160 (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one

(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one

Katalognummer: B15205160
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: HKCMABHNZSWTET-DJLDLDEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound characterized by its unique cyclopentafuran structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where a linear precursor is transformed into the cyclic structure of the target compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various enzymes or receptors to understand its effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a lead compound in drug discovery efforts aimed at treating specific diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.

Wirkmechanismus

The mechanism of action of (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved in its action might include signal transduction pathways, metabolic pathways, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one include other cyclopentafuran derivatives and related cyclic compounds. Examples might include:

  • Cyclopentafuran
  • Hexahydrocyclopentafuran
  • Isopropylcyclopentafuran

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical and physical properties, making it particularly valuable for certain applications.

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

(1R,3aR,6aS)-1-propan-2-yl-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one

InChI

InChI=1S/C10H16O2/c1-6(2)9-7-4-3-5-8(7)10(11)12-9/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m0/s1

InChI-Schlüssel

HKCMABHNZSWTET-DJLDLDEBSA-N

Isomerische SMILES

CC(C)[C@@H]1[C@H]2CCC[C@H]2C(=O)O1

Kanonische SMILES

CC(C)C1C2CCCC2C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.